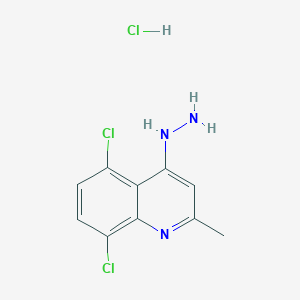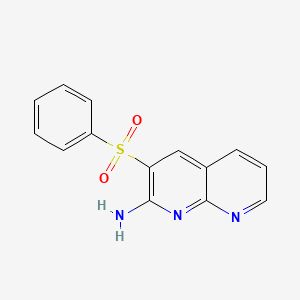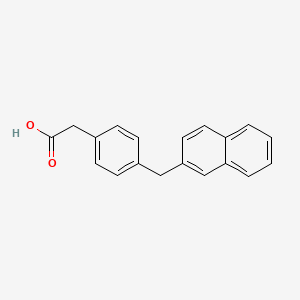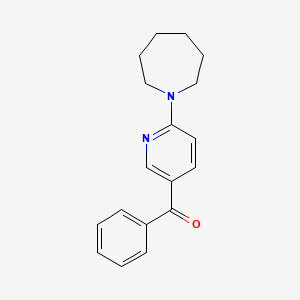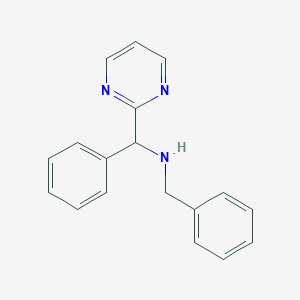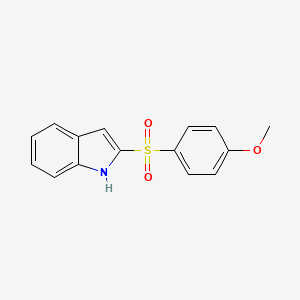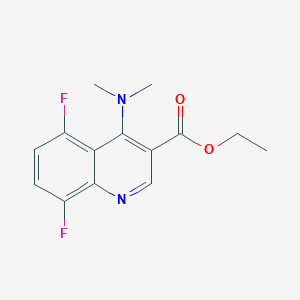
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core substituted with ethyl, dimethylamino, and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluorine Atoms: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate involves interaction with specific molecular targets. For instance, in biological systems, it may intercalate with DNA, disrupting replication and transcription processes. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core and fluorine atoms.
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in substituents.
Uniqueness
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate is unique due to the combination of its quinoline core, dimethylamino group, and difluoro substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H14F2N2O2 |
|---|---|
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14F2N2O2/c1-4-20-14(19)8-7-17-12-10(16)6-5-9(15)11(12)13(8)18(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
TVDPIWMJYBDXDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)

![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)

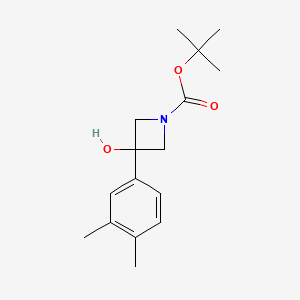

![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
